![molecular formula C13H14 B14326611 [2-(Cyclopent-1-en-1-yl)ethenyl]benzene CAS No. 109432-85-1](/img/structure/B14326611.png)
[2-(Cyclopent-1-en-1-yl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Cyclopent-1-en-1-yl)ethenyl]benzene is an organic compound characterized by a benzene ring substituted with a vinyl group and a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopent-1-en-1-yl)ethenyl]benzene typically involves the reaction of cyclopentadiene with styrene under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cycloaddition process. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent and efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Cyclopent-1-en-1-yl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
[2-(Cyclopent-1-en-1-yl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(Cyclopent-1-en-1-yl)ethenyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins or other biomolecules. This modulation can lead to various biological effects, depending on the context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: Similar structure but lacks the cyclopentene ring.
Cyclopentadiene: Contains the cyclopentene ring but lacks the benzene ring.
Vinylbenzene: Similar to styrene but with different substituents.
Uniqueness
[2-(Cyclopent-1-en-1-yl)ethenyl]benzene is unique due to its combination of a benzene ring, a vinyl group, and a cyclopentene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
109432-85-1 |
|---|---|
Formule moléculaire |
C13H14 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(cyclopenten-1-yl)ethenylbenzene |
InChI |
InChI=1S/C13H14/c1-2-6-12(7-3-1)10-11-13-8-4-5-9-13/h1-3,6-8,10-11H,4-5,9H2 |
Clé InChI |
ISOFHYPEMANUTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


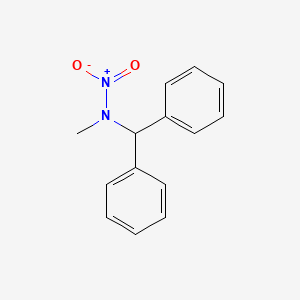
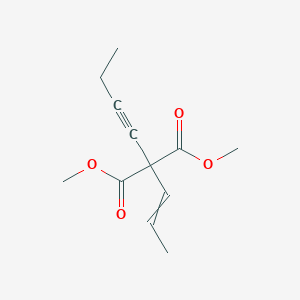
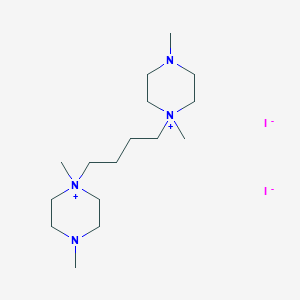
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)


![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)

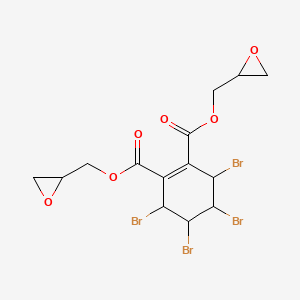
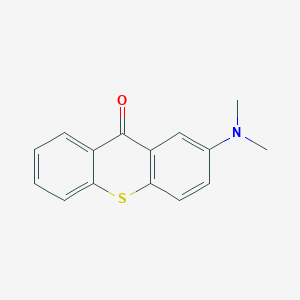
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
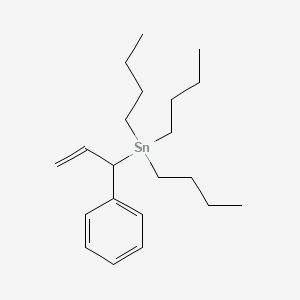

![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
